molecular formula C10H12Na2O5 B12367655 Cantharidic acid (disodium)

Cantharidic acid (disodium)

Cat. No.: B12367655
M. Wt: 258.18 g/mol
InChI Key: JFALSOLNDKMHAL-CSYCBQNYSA-L
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Description

Cantharidic acid (disodium) is a derivative of cantharidin, a natural compound derived from blister beetles. It is known for its potent biological activities, particularly as a selective inhibitor of protein phosphatase 2 (PP2A) and protein phosphatase 1 (PP1)

Preparation Methods

Synthetic Routes and Reaction Conditions: Cantharidic acid (disodium) is synthesized through the ring-opening of cantharidin’s five-membered carboxylic anhydride ring . The reaction typically involves the use of strong bases to facilitate the ring-opening process, resulting in the formation of the binary carboxylic acid.

Industrial Production Methods: Industrial production of cantharidic acid (disodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Cantharidic acid (disodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert cantharidic acid (disodium) into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cantharidic acid (disodium) has a wide range of scientific research applications:

Properties

Molecular Formula

C10H12Na2O5

Molecular Weight

258.18 g/mol

IUPAC Name

disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;;

InChI Key

JFALSOLNDKMHAL-CSYCBQNYSA-L

Isomeric SMILES

C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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